ML-030

PDE4 Isoform Selectivity cAMP Signaling

ML-030 is a selective PDE4A-preferring inhibitor (7.2-fold over PDE4B1, 67-fold over PDE4C) with a validated cellular EC50 of 18.7 nM, enabling robust dose-response studies in cAMP accumulation, PKA activation, and TNF-α modulation assays. Its distinct triazolothiadiazine scaffold serves as an orthogonal chemical probe to confirm on-target effects from rolipram or roflumilast studies. Substituting with non-selective PDE4 inhibitors risks confounded isoform-specific signaling data. Choose ML-030 for definitive PDE4A pathway dissection and publication-ready results in inflammation, immunology, and respiratory disease research.

Molecular Formula C20H20N4O4S
Molecular Weight 412.5 g/mol
Cat. No. B1677257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML-030
SynonymsML-030;  ML 030;  ML030;  CID-11757146;  CID 11757146;  CID11757146.
Molecular FormulaC20H20N4O4S
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C20H20N4O4S/c1-25-13-6-8-16(26-2)14(10-13)19-21-22-20-24(19)23-15(11-29-20)12-5-7-17(27-3)18(9-12)28-4/h5-10H,11H2,1-4H3
InChIKeyDZAUSKKPHXFGNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML-030 (CID-11757146): A Potent and Selective PDE4 Inhibitor for In Vitro and Cellular Studies


ML-030, chemically designated as 3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine [1], is a small molecule from the triazolothiadiazine class [2]. It functions as a potent and selective inhibitor of phosphodiesterase 4 (PDE4) [2], an enzyme critical for regulating intracellular cyclic adenosine monophosphate (cAMP) levels [3]. Its primary utility is as a chemical probe for dissecting cAMP-dependent signaling pathways in inflammation, immunology, and respiratory disease models .

Why ML-030 Cannot Be Casually Substituted with Another PDE4 Inhibitor


The PDE4 family comprises four isoforms (A, B, C, D) with distinct physiological roles and tissue distributions [1]. Substituting ML-030 with a non-selective or differently selective PDE4 inhibitor risks confounding experimental outcomes due to divergent isoform inhibition profiles and off-target effects. For instance, while ML-030 exhibits a clear selectivity window for PDE4A over PDE4C (approximately 67-fold) , other common PDE4 inhibitors like rolipram, roflumilast, or cilomilast may not replicate this exact profile, potentially leading to different modulation of cAMP pools and subsequent downstream signaling. Therefore, generic substitution without verifying the specific isoform selectivity and cellular potency of the alternative compound can invalidate comparative studies and lead to erroneous data interpretation.

Quantitative Evidence for ML-030 Differentiation: Isoform Selectivity and Cellular Potency


ML-030's PDE4A Isoform Selectivity Profile

ML-030 demonstrates preferential inhibition of the PDE4A isoform. It is 7.2-fold more selective for PDE4A (IC50 = 6.7 nM) compared to PDE4B1 (IC50 = 48.2 nM) . This selectivity profile is a key differentiator from other PDE4 inhibitors that may have different isoform preferences or are non-selective.

PDE4 Isoform Selectivity cAMP Signaling

Cellular Potency of ML-030 in a Cell-Based PDE4 Activity Assay

In a cell-based cyclic nucleotide-gated cation channel biosensor assay, ML-030 inhibits PDE4 activity with an EC50 of 18.7 nM . This demonstrates its ability to effectively engage the target in a more physiologically relevant cellular context, a critical parameter that may not be captured by enzymatic IC50 values alone.

Cell-Based Assay Functional Potency EC50

Broad PDE4 Subtype Inhibition with High Potency for PDE4A1

ML-030 potently inhibits a panel of PDE4 splice variants, with IC50 values ranging from 6.7 nM to 452 nM . It exhibits the highest potency for PDE4A (IC50 = 6.7 nM) and the lowest for PDE4C1 (IC50 = 452 nM). This broad activity across major PDE4 subtypes (A, B, D) contrasts with some older inhibitors like rolipram, which have been reported to show less selectivity among PDE4 subtypes [1].

PDE4 Enzymatic Assay Potency Comparison

Chemotype Differentiation: Triazolothiadiazine Scaffold vs. Other PDE4 Inhibitors

ML-030 belongs to the triazolothiadiazine chemical class [1], which is distinct from other common PDE4 inhibitor chemotypes such as the catechol diethers (e.g., rolipram, roflumilast) or benzamides (e.g., cilomilast) [2]. This structural difference can lead to variations in binding kinetics, off-target profiles, and physicochemical properties.

Chemical Probe Scaffold SAR

Validated Application Scenarios for ML-030 in Preclinical Research


Dissecting PDE4A-Specific Signaling in Inflammatory Models

Based on its 7.2-fold selectivity for PDE4A over PDE4B1 , ML-030 is an ideal tool for experiments designed to delineate the specific contributions of the PDE4A isoform to inflammatory signaling cascades. This is particularly relevant in studies of asthma and COPD, where PDE4 inhibitors have shown therapeutic promise [1]. Using ML-030 at concentrations that preferentially inhibit PDE4A can help researchers avoid confounding effects from pan-PDE4 inhibition.

Functional Cell-Based Assays for cAMP Modulation

With a validated cellular EC50 of 18.7 nM , ML-030 is well-suited for functional assays in cell culture. This includes studies measuring cAMP accumulation, downstream protein kinase A (PKA) activation, or modulation of cytokine production (e.g., TNF-α) in immune cells like neutrophils and monocytes [1]. The cellular potency data provides a clear starting point for dose-response experiments in relevant cellular models.

Use as an Orthogonal Chemical Probe for Target Validation

Given its distinct triazolothiadiazine scaffold , ML-030 serves as an excellent orthogonal chemical probe to validate biological findings obtained with other PDE4 inhibitor chemotypes (e.g., rolipram, roflumilast) [1]. Consistent results across different chemical scaffolds strengthen the evidence for on-target pharmacological effects and reduce the likelihood of off-target liabilities associated with any single chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML-030

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.